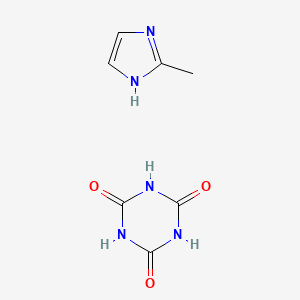
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione is a compound that combines two distinct chemical structures: 2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazinane ring is a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole typically involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . On the other hand, 1,3,5-triazinane-2,4,6-trione can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactions under controlled conditions to ensure high yields and purity. For example, the production of 1,3,5-triazinane-2,4,6-trione may involve the use of cyanuric chloride and various nucleophiles in a stepwise manner to achieve the desired substitution pattern .
化学反応の分析
Types of Reactions
2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, cyanuric chloride for nucleophilic substitution, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of cyanuric chloride can yield a variety of substituted triazines .
科学的研究の応用
2-methyl-1H-imidazole and 1,3,5-triazinane-2,4,6-trione have numerous applications in scientific research:
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, some derivatives of 1,3,5-triazinane-2,4,6-trione have been shown to inhibit certain enzymes, leading to their biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
類似化合物との比較
Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A similar compound used as a crosslinking agent in polymer synthesis.
2-methylimidazole-isocyanuric acid adduct:
特性
CAS番号 |
68412-81-7 |
|---|---|
分子式 |
C7H9N5O3 |
分子量 |
211.18 g/mol |
IUPAC名 |
2-methyl-1H-imidazole;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H6N2.C3H3N3O3/c1-4-5-2-3-6-4;7-1-4-2(8)6-3(9)5-1/h2-3H,1H3,(H,5,6);(H3,4,5,6,7,8,9) |
InChIキー |
QXSNXUCNBZLVFM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1.C1(=O)NC(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















